Cas no 468-68-8 (1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-)

1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- is a stereochemically defined cyclic terpene alcohol with a hydrogenated naphthalene backbone. Its rigid, polycyclic structure and chiral centers make it a valuable intermediate in organic synthesis, particularly for constructing complex frameworks in pharmaceuticals and fragrances. The compound's stability and defined stereochemistry enhance its utility in asymmetric synthesis and catalytic applications. Its hydrophobic nature also lends itself to use in specialty solvents or as a modifier in polymer systems. The product is typically characterized by high purity and consistent batch-to-batch reproducibility, ensuring reliability in research and industrial processes.
1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- structure
468-68-8 structure
Product Name:1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
CAS No:468-68-8
MF:C15H26O
MW:222.366344928741
CID:329259
PubChem ID:3080551
Update Time:2025-10-31

1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
    • Drimenol
    • [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
    • (-)-Drim-7-en-11-ol
    • (1S-(1alpha,4abeta,8aalpha))-1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
    • (4aS)-2.5.5.8at-Tetramethyl-1t-hydroxymethyl-(4arH)-1.4.4a.5.6.7.8.8a-octahydro-naphthalin
    • (5S,9S,10S)-(-)-drim-7-en-11-ol
    • delta7,(8)-15-Hydroxyiresane
    • Drimen-(7)-ol-(11)
    • CHEBI:61148
    • [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]methanol
    • (?)-Drimenol
    • 1-Naphthalenemethanol, 1alpha,4,4aalpha,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (-)-
    • NCGC00179873-01
    • (1S,2S,6S)-1,3,7,7-tetramethylbicyclo[4.4.0]dec-3-ene-2-methanol
    • AKOS040761643
    • 468-68-8
    • LMPR0103370001
    • Drimenol, (-)-
    • SCHEMBL2982726
    • HY-N8442
    • 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
    • Drim-7-en-11-ol
    • (-)-Drimenol
    • 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S-(1alpha,4abeta,8aalpha))-
    • CS-0144236
    • Q27130849
    • C19743
    • (5S,9S,10S)-drim-7-en-11-ol
    • ACon1_002057
    • NSC 169775
    • NSC-169775
    • 19078-37-6
    • AG-690/12868925
    • 1-Naphthalenemethanol,4,4a.alpha.,5,6,7,8,8a-octahydro-2,5,5,8a.beta.-tetramethyl-, (-)-
    • DTXSID20963668
    • (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methanol
    • 1-Naphthalenemethanol,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, [1S-(1.alpha.,4a.beta.,8a.alpha.)]-
    • HMWSKUKBAWWOJL-UHFFFAOYSA-N
    • (2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methanol
    • SCHEMBL6511122
    • NSC169775
    • 1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
    • 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-
    • (2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol
    • (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methanol #
    • delta7(8)-15-Hydroxyiresane
    • ((1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol
    • DA-52696
    • (1S-(1a,4Abeta,8aalpha))-1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
    • Inchi: 1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1
    • InChI Key: HMWSKUKBAWWOJL-KCQAQPDRSA-N
    • SMILES: OC[C@H]1C(C)=CC[C@H]2C(C)(C)CCC[C@@]21C

Computed Properties

  • Exact Mass: 222.19800
  • Monoisotopic Mass: 222.198
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: Cryst.
  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 298.8±9.0 °C at 760 mmHg
  • Flash Point: 106.9±15.0 °C
  • Refractive Index: 1.48
  • PSA: 20.23000
  • LogP: 3.77750
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Security Information

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1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Related Literature

Additional information on 1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-

1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-Tetramethyl-, (1S,4aS,8aS)- (CAS No. 468-68-8)

1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- (CAS No. 468-68-8) is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structural features and has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug discovery and development.

The molecular formula of 1-Naphthalenemethanol is C16H26O. The compound is a chiral molecule with a specific stereochemistry denoted by the (1S,4aS,8aS) configuration. This stereochemistry plays a crucial role in its biological activity and interactions with biological systems. The presence of multiple chiral centers in the molecule makes it an interesting subject for enantiomeric separation and resolution studies.

In recent years, 1-Naphthalenemethanol has been the focus of several research studies aimed at understanding its pharmacological properties and potential therapeutic applications. One notable area of research is its anti-inflammatory activity. Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-Naphthalenemethanol could be a promising candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 1-Naphthalenemethanol has also been investigated for its potential as an antioxidant. Research has demonstrated that the compound possesses strong antioxidant activity, which can help protect cells from oxidative stress and damage caused by free radicals. This property makes it a valuable candidate for the prevention and treatment of various oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

The structural complexity of 1-Naphthalenemethanol has also made it an interesting target for synthetic chemists. Various synthetic routes have been developed to produce this compound efficiently and in high yields. One such method involves the use of transition-metal-catalyzed reactions to construct the complex ring system and introduce the necessary functional groups. These synthetic strategies not only facilitate the production of 1-Naphthalenemethanol but also provide insights into the development of new synthetic methods for other complex organic molecules.

In addition to its potential therapeutic applications, 1-Naphthalenemethanol has also been studied for its use in materials science. The unique physical properties of this compound make it suitable for applications in polymer science and nanotechnology. For example, it can be used as a building block for the synthesis of functional polymers with specific optical or electronic properties.

The safety profile of 1-Naphthalenemethanol is another important aspect that has been extensively studied. Toxicological evaluations have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- (CAS No. 468-68-8) is a multifaceted compound with a wide range of potential applications in medicine and materials science. Its unique structural features and biological activities make it an exciting subject for ongoing research and development. As more studies are conducted to explore its properties and applications, it is likely that new opportunities will emerge for its use in various fields.

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